molecular formula C15H10O4 B191080 7,4'-Dihydroxyflavone CAS No. 2196-14-7

7,4'-Dihydroxyflavone

Cat. No. B191080
CAS RN: 2196-14-7
M. Wt: 254.24 g/mol
InChI Key: LCAWNFIFMLXZPQ-UHFFFAOYSA-N
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Patent
US07128900B2

Procedure details

A boron tribromide solution (1.8 ml, 6 equivalents) is added to a well-stirred solution of 4′-methoxy-7-hydroxyflavone (3 mmol) in dichloromethane (50 ml) at −78° C. under an argon atmosphere. When the addition of the boron tribromide solution is complete, the reaction mixture is stirred at room temperature for 24 hours and introduced into an ice/water mixture (300 ml). The product is filtered off and recrystallised from ethanol/water to give 4′,7-dihydroxyflavone. 1H NMR (300 MHz, d6-DMSO): δ 10.78 (br s, OH), 10.28 (br s, OH), 7.91–6.93 (dm, 4H), 7.87 (d, 1H), 6.98 (d, 1H), 6.72 (s, 1H; 13C NMR (62.90 MHz, d6-DMSO): δ176.19 (s), 162.43 (s), 162.33 (s), 160.58 (s), 157.27 (s), 128.02 (s), 126.36 (s), 121.68 (s), 116.01 (s), 115.78 (s), 114.67 (s), 104.37(s), 102.48 (s); EI-MS (70 eV) m/e (rel. abund.)=254.24 (100). The product is yellowish and exhibits the UV absorption maximum at λ=329 nm with ε=27960 (in 2-propanol) (cf. FIG. 3).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:24]=[CH:23][C:10]([C:11]2[O:12][C:13]3[C:18]([C:19](=[O:21])[CH:20]=2)=[CH:17][CH:16]=[C:15]([OH:22])[CH:14]=3)=[CH:9][CH:8]=1>ClCCl>[OH:6][C:7]1[CH:24]=[CH:23][C:10]([C:11]2[O:12][C:13]3[C:18]([C:19](=[O:21])[CH:20]=2)=[CH:17][CH:16]=[C:15]([OH:22])[CH:14]=3)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3 mmol
Type
reactant
Smiles
COC1=CC=C(C=2OC3=CC(=CC=C3C(C2)=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol/water

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C(C=2OC3=CC(=CC=C3C(C2)=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.